O,O'-Ethylene bis(3-chloropropionate)

Description

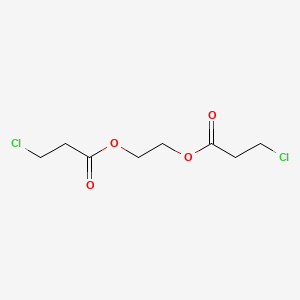

O,O'-Ethylene bis(3-chloropropionate) is a chlorinated organic compound characterized by two 3-chloropropionate groups linked via an ethylene bridge. The presence of chlorine atoms and ester functional groups may contribute to its reactivity, solubility, and environmental persistence.

Properties

CAS No. |

90783-60-1 |

|---|---|

Molecular Formula |

C8H12Cl2O4 |

Molecular Weight |

243.08 g/mol |

IUPAC Name |

2-(3-chloropropanoyloxy)ethyl 3-chloropropanoate |

InChI |

InChI=1S/C8H12Cl2O4/c9-3-1-7(11)13-5-6-14-8(12)2-4-10/h1-6H2 |

InChI Key |

BYAAJQODLNAQQQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)C(=O)OCCOC(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: O,O’-Ethylene bis(3-chloropropionate) can be synthesized through the esterification of ethylene glycol with 3-chloropropionic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired diester .

Industrial Production Methods: In an industrial setting, the production of O,O’-Ethylene bis(3-chloropropionate) may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: O,O’-Ethylene bis(3-chloropropionate) undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ethylene glycol and 3-chloropropionic acid.

Common Reagents and Conditions:

Substitution: Sodium hydroxide in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.

Major Products Formed:

Substitution: Ethylene glycol and substituted 3-chloropropionic acid derivatives.

Reduction: Ethylene glycol and 3-chloropropanol.

Hydrolysis: Ethylene glycol and 3-chloropropionic acid.

Scientific Research Applications

O,O’-Ethylene bis(3-chloropropionate) has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Polymer Chemistry: The compound can be used in the production of specialty polymers and resins.

Biological Studies: It serves as a precursor for the synthesis of biologically active compounds.

Industrial Applications: The compound is utilized in the manufacturing of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of O,O’-Ethylene bis(3-chloropropionate) involves its reactivity towards nucleophiles and reducing agents. The ester groups in the compound are susceptible to nucleophilic attack, leading to the formation of intermediate products that can undergo further transformations. The chlorine atoms also play a crucial role in substitution reactions, making the compound a versatile reagent in organic synthesis .

Comparison with Similar Compounds

The compound’s structural and functional similarities to other chlorinated esters and organochlorine derivatives allow for comparative analysis. Below, we evaluate key parameters against related substances.

Structural Analogues: Chlorinated Cyclopentadienyl Titanium Complexes

Evidence from Table 1 (Physical Properties) and Table 3 (NMR Spectral Data) in chloro cyclopentadienyl titanium bis(O,O-dialkyl/alkylene dithiophosphate) compounds () highlights critical differences:

Key Findings :

- Titanium-based complexes exhibit higher thermal stability due to metal coordination, unlike O,O'-ethylene bis(3-chloropropionate), which lacks a central metal atom.

- <sup>1</sup>H/<sup>31</sup>P NMR data () for titanium compounds are irrelevant to the target compound, emphasizing the need for ester-specific spectroscopic analysis.

Chlorinated Environmental Contaminants

lists octachlorinated compounds (e.g., octachlorodibenzodioxin, OCDF) with significantly higher chlorine content and environmental persistence:

Key Findings :

- OCDF’s extreme persistence and toxicity stem from aromatic chlorination, whereas O,O'-ethylene bis(3-chloropropionate)’s aliphatic Cl and ester groups may facilitate faster hydrolysis.

Functional Group Comparison: Esters vs. Thiophosphates

Titanium dithiophosphate compounds () share ester-like coordination but differ in sulfur and phosphorus content:

| Functional Group | Reactivity | Applications |

|---|---|---|

| Chloropropionate ester | Hydrolysis, nucleophilic substitution | Polymers, surfactants |

| Dithiophosphate | Metal chelation, redox activity | Lubricant additives, catalysts |

Key Findings :

- Dithiophosphates exhibit metal-binding utility, whereas chloropropionate esters are more suited for degradation-prone applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.